2-chloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide
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Overview
Description
Pyrazole derivatives, including "2-chloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide," are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The core pyrazole structure, often modified with various substituents, has been explored for its anti-inflammatory, analgesic, and antioxidant properties.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of appropriate precursors under controlled conditions. For example, Sunder et al. (2013) synthesized a series of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which demonstrates the complexity and specificity of reactions used to introduce various substituents to the pyrazole ring (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized using techniques such as NMR, IR, and X-ray crystallography. Chkirate et al. (2019) reported on the synthesis and structural characterization of pyrazole-acetamide derivatives, highlighting the role of hydrogen bonding in their molecular assembly (Chkirate et al., 2019).
Chemical Reactions and Properties
The reactivity of pyrazole derivatives can vary widely depending on the substituents present. Chemical reactions often explored include further functionalization of the pyrazole ring, leading to the formation of various bioactive molecules.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for understanding the behavior of these compounds in biological systems. Narayana et al. (2016) investigated the crystal structures of two C,N-disubstituted acetamides, providing insights into the intermolecular interactions and packing within the crystal lattice (Narayana et al., 2016).
properties
IUPAC Name |
2-chloro-N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl3N3O/c13-6-12(19)16-11-3-4-18(17-11)7-8-1-2-9(14)5-10(8)15/h1-5H,6-7H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRUREKFCRJOAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=CC(=N2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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